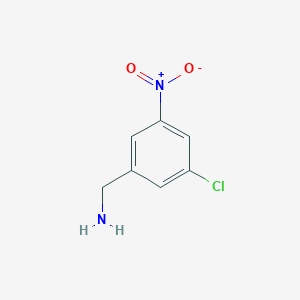
3-Chloro-5-nitrobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-nitrobenzylamine is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fifth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitrobenzylamine typically involves the nitration of 3-chlorobenzylamine. The process begins with the chlorination of benzylamine to introduce the chlorine atom at the desired position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-nitrobenzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzylamine moiety can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Chloro-5-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Oxidation: 3-Chloro-5-nitrobenzaldehyde or 3-Chloro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
3-Chloro-5-nitrobenzylamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparación Con Compuestos Similares
- 3-Nitrobenzylamine
- 3-Chlorobenzylamine
- 5-Nitrobenzylamine
Comparison: 3-Chloro-5-nitrobenzylamine is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-substituted counterparts. The combination of these functional groups also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
(3-chloro-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |
Clave InChI |
IEGKBYAFMYXIQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


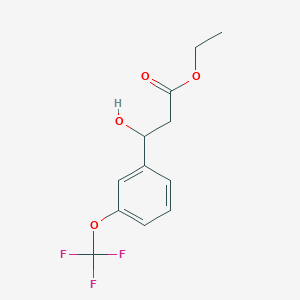
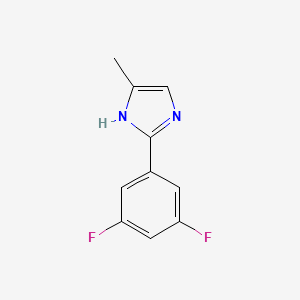

![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
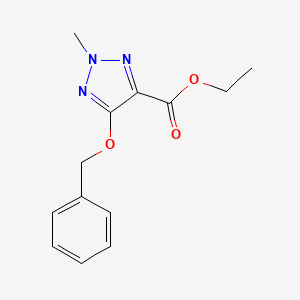
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)
![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
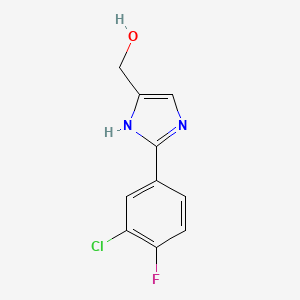
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
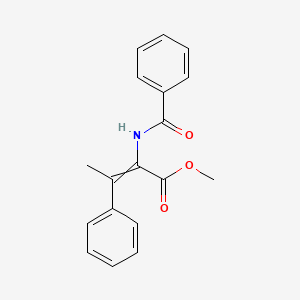
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)

